![molecular formula C14H10ClF3N2O2 B2386631 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 54730-71-1](/img/structure/B2386631.png)
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, also known as 4-chloro-N-(4-trifluoromethoxy-3-phenyl)benzamide (CTP), is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a white crystalline solid with a melting point of 140 °C and a molecular weight of 373.45 g/mol. CTP has been extensively investigated for its ability to interact with a variety of biomolecules and to modulate the activities of enzymes, hormones, and receptors.
Scientific Research Applications
CTP has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a model compound for the synthesis of other compounds, as a ligand for metal complexes, as an inhibitor of enzymes, as a modulator of hormone receptors, and as an inhibitor of cell proliferation. It has also been used in the synthesis of drugs, pesticides, and other compounds.
Mechanism of Action
CTP is known to interact with a variety of biomolecules, including enzymes, hormones, and receptors. It is thought to interact with these molecules through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions. CTP is also known to interact with metal ions, which can alter the activity of enzymes and receptors.
Biochemical and Physiological Effects
CTP has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2, cyclooxygenase-2, and tyrosine kinase. It has also been shown to modulate the activity of hormone receptors, such as the androgen receptor and the estrogen receptor. In addition, CTP has been shown to inhibit the proliferation of certain types of cells, such as cancer cells.
Advantages and Limitations for Lab Experiments
CTP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, CTP is not soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, CTP is not as potent as some other compounds, so higher concentrations may be required for certain experiments.
Future Directions
The potential applications of CTP are numerous and varied. It has been studied for its potential use in drug design and development, as well as its potential use in the synthesis of pesticides and other compounds. It has also been studied for its potential use in the treatment of cancer, as a modulator of hormone receptors, and as an inhibitor of enzymes. In addition, CTP has been studied for its potential use in the development of new imaging techniques and in the synthesis of materials for use in nanotechnology.
Synthesis Methods
CTP can be synthesized through a variety of methods, including the Fischer indole synthesis, the Knoevenagel condensation, and the Ugi four-component reaction. The most commonly used method is the Knoevenagel condensation, which involves the reaction of 4-chlorobenzonitrile with 4-trifluoromethoxybenzaldehyde in the presence of an acid catalyst. The reaction yields a white solid that can be purified by recrystallization.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-1-3-10(4-2-9)19-13(21)20-11-5-7-12(8-6-11)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBLDJYIOUVXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

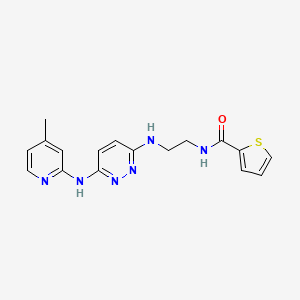
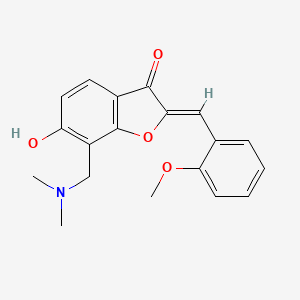
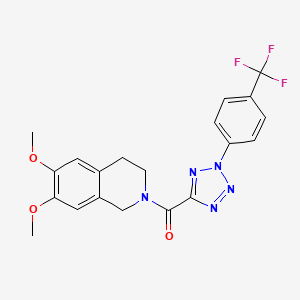

![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)
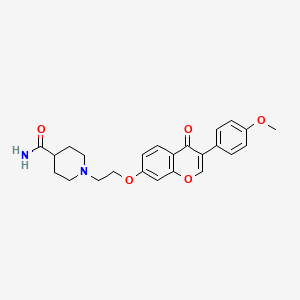
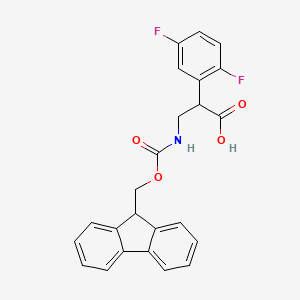
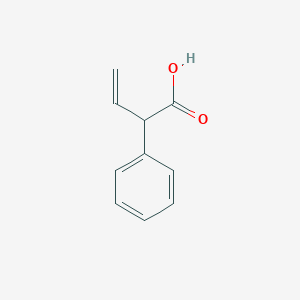
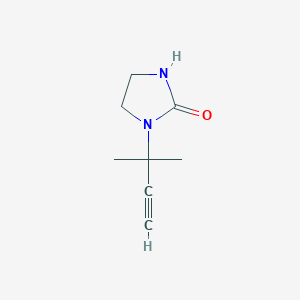
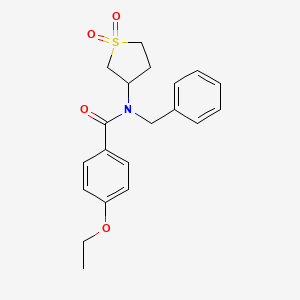
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
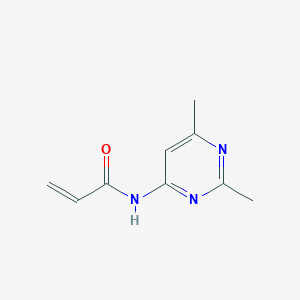
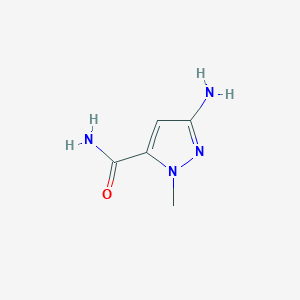
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)